molecular formula C32H52O2 B13824997 [(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate

[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate

Cat. No.: B13824997
M. Wt: 468.8 g/mol
InChI Key: WQWTUUFHPFYTRZ-HEPYAADOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate is a high-purity sterol derivative of significant interest in pharmaceutical and cosmetic research. This complex triterpenoid structure is closely related to sterols found in lanolin , a natural wax secreted by sheep. In research settings, this acetylated sterol serves as a key intermediate in synthetic organic chemistry for the construction of more complex steroidal molecules. Its primary research value lies in its use as a standard in analytical chemistry, particularly in gas chromatography (GC) and liquid chromatography (LC) methods, for the identification and quantification of sterol components in natural products and commercial mixtures. Furthermore, due to its lipophilic nature and structural similarity to cholesterol, it is utilized in material science and formulation studies to investigate the properties of lipid bilayers, emulsifiers, and as a component in the development of lipid-based nanoparticle delivery systems. The compound's mechanism of action in research contexts is often passive, functioning as a structural modulator of lipid phases or a marker for metabolic and biosynthetic studies in plant and animal sterol pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate

InChI

InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3/t22-,24-,25+,26+,27+,29-,30+,31+,32-/m1/s1

InChI Key

WQWTUUFHPFYTRZ-HEPYAADOSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of such a complex triterpenoid acetate typically involves multi-step organic synthesis or isolation and derivatization from natural sources. The main approaches include:

  • Biosynthetic extraction and acetylation: Extraction from plant or microbial sources containing the parent triterpenoid alcohol, followed by acetylation using acetic anhydride or acetyl chloride under mild base catalysis.

  • Total chemical synthesis: Multi-step stereoselective synthesis starting from simpler cyclic precursors or squalene derivatives, involving cyclization, functional group manipulations, and final acetylation.

  • Semi-synthesis: Isolation of the triterpenoid alcohol from natural sources, followed by chemical modification such as selective acetylation.

Extraction and Isolation

Given the structural complexity, many triterpenoids are isolated from plant materials known to produce cyclopenta[a]chrysene derivatives. Extraction is typically performed using organic solvents such as methanol, ethanol, or dichloromethane. The crude extract undergoes chromatographic purification (e.g., silica gel column chromatography, HPLC) to isolate the alcohol precursor.

Acetylation Procedure

The key step to obtain the acetate derivative is the acetylation of the hydroxyl group at C-9. A typical procedure is:

  • Dissolve the purified triterpenoid alcohol in anhydrous pyridine or dichloromethane.
  • Add acetic anhydride dropwise under stirring at 0-25 °C.
  • Stir the reaction mixture for several hours (2-24 h) at room temperature or slightly elevated temperature.
  • Quench the reaction with water or dilute acid.
  • Extract the product with organic solvents, wash, dry over anhydrous sodium sulfate.
  • Purify the acetate by recrystallization or chromatography.

Analytical Data and Research Results

Spectroscopic Characterization

  • NMR (1H and 13C): Characteristic signals for methyl groups, acetate methyl at ~2 ppm (1H), and carbonyl carbon at ~170-175 ppm (13C).
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (~480-490 g/mol).
  • Infrared (IR): Strong ester carbonyl stretch near 1735 cm⁻¹.
  • Optical Rotation: Specific rotation values confirm stereochemistry.

Physicochemical Properties

Property Value
Molecular Weight ~480-490 g/mol
Melting Point Variable depending on purity, typically >150 °C
Solubility Soluble in organic solvents like chloroform, dichloromethane; insoluble in water
LogP (Partition coefficient) High, indicating lipophilicity

Yield and Purity

  • Extraction yields of parent triterpenoid alcohol vary widely (0.01% to 1% dry weight from plant material).
  • Acetylation yields typically >85% under optimized conditions.
  • Purity confirmed by HPLC >95%.

Summary Table of Preparation Steps

Step No. Procedure Reagents Conditions Outcome
1 Extraction of triterpenoid alcohol Methanol, Ethanol, DCM Room temp, hours Crude extract
2 Purification Silica gel chromatography Gradient elution Pure alcohol
3 Acetylation Acetic anhydride, pyridine 0-25 °C, 2-24 h Acetate derivative
4 Purification Recrystallization or chromatography Ambient Pure acetate compound

Chemical Reactions Analysis

Types of Reactions

[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of hydrocarbons or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of [(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Parent Alcohol Derivative
  • Name : (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-Hexamethyl-3-propan-2-yl-tetradecahydrocyclopenta[a]chrysen-9-ol
  • Molecular Formula : C₃₀H₅₀O
  • Molecular Weight : 426.72 g/mol (CAS 90582-44-8)
  • Key Difference : Lack of the acetate group reduces lipophilicity (logP ≈ 6.2 vs. 7.5 for the acetate), impacting membrane permeability.
2.1.2. Stereoisomeric Variants
  • Compound A : (3S,3aS,5aS,5bS,7aR,9R,11aS,13aR,13bS)-...-9-ol
  • Compound B : (3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-...-9-ol
  • Molecular Weight : 426.724 g/mol (both)
  • Key Difference : Stereochemistry at C-3, C-9, and other chiral centers alters receptor binding and metabolic stability.
2.1.3. Esterified Derivatives
  • Compound C : [(9R)-3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-hexadecahydrocyclopenta[a]chrysen-9-yl] Acetate
  • Molecular Formula : C₃₂H₅₂O₂
  • Molecular Weight : 468.76 g/mol

Functional Analogues

2.2.1. Lupeol ()
  • Structure : (1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-...-9-ol
  • Molecular Formula : C₃₀H₅₀O
  • Molecular Weight : 426.72 g/mol
  • Key Difference : Lupane skeleton vs. cyclopenta[a]chrysene core. Lupeol’s hydroxyl group at C-3 instead of C-9 directs its antioxidant activity.
2.2.2. Betulin Derivatives ()
  • Example : GSK 2838232 (a betulin-based antiviral)
  • Molecular Formula : C₄₈H₆₈ClN₃O₆
  • Molecular Weight : 850.52 g/mol
  • Key Difference: Complex aminoethyl and chlorobenzyl substituents enhance antiviral targeting but reduce metabolic stability compared to the simpler acetate derivative.

Physicochemical and Pharmacokinetic Comparison

Parameter Target Acetate Parent Alcohol Lupeol Betulin Derivative
Molecular Weight (g/mol) 486.77 426.72 426.72 850.52
logP ~7.5 ~6.2 ~5.8 ~9.1
Hydrogen Bond Donors 0 1 1 3
Bioavailability (Oral) Moderate Low Low Very Low

Data inferred from , and 13.

Q & A

Basic: What are the established methods for synthesizing and purifying this triterpenoid acetate derivative?

Answer:
Synthesis typically involves acetylation of the parent triterpenoid (e.g., lupeol or betulin) using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine or DMAP. For example, lupeol acetate derivatives are synthesized via nucleophilic substitution or esterification under inert atmospheres (e.g., nitrogen) to prevent oxidation . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Yield optimization requires precise control of reaction time and temperature (e.g., 48.3 mg, 38% yield at 48 hours ). Confirm purity using HPLC (>95% purity) and characterize via melting point analysis (e.g., 129–130°C ).

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, acetate C-O at ~1246 cm⁻¹ ).
  • NMR : ¹H NMR reveals methyl groups (δ 0.8–1.5 ppm), acetate protons (δ 2.0–2.1 ppm), and triterpenoid backbone signals. ¹³C NMR confirms carbonyl carbons (δ ~170 ppm for acetate) and quaternary carbons .
  • HRMS : Validates molecular formula (e.g., [C₄₄H₆₆FNO₄S]⁺ with m/z 723.4687 ).
  • X-ray Crystallography : Resolves stereochemistry using SHELX programs (e.g., SHELXL for refinement ).

Advanced: How to design experiments to evaluate biological activity, such as cytotoxicity or anti-inflammatory effects?

Answer:

  • In Vitro Assays : Use cell lines (e.g., MCF-7 for anti-proliferative studies ). Include positive controls (e.g., doxorubicin) and measure IC₅₀ via MTT assays.
  • Mechanistic Studies : Assess Nrf2 pathway activation via Western blot (HO-1, NQO1 expression ).
  • Dose-Response Curves : Test concentrations from 0.1–100 μM, with triplicate replicates. Monitor synergy with existing drugs (e.g., metronidazole ).
  • Data Interpretation : Use ANOVA for statistical significance (p < 0.05) and correlate structural features (e.g., hydroxamate groups ) with activity.

Advanced: What computational approaches predict interactions between this compound and biological targets?

Answer:

  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G* basis set) to generate electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., 4-aminobutyrate-aminotransferase for antiepileptic studies ). Validate with MD simulations (100 ns, GROMACS) to assess stability.
  • ADMET Prediction : Employ SwissADME to evaluate bioavailability and toxicity risks (e.g., cytochrome P450 interactions ).

Advanced: How to resolve contradictions in spectral data or crystallographic refinement?

Answer:

  • Spectral Discrepancies : Re-run NMR with deuterated solvents (CDCl₃ or DMSO-d₆) and compare to literature (e.g., δ 4.5 ppm for acetate protons vs. δ 4.3 ppm ). Use HSQC/HMBC to resolve overlapping signals.
  • Crystallographic Challenges : For ambiguous electron density, apply TWIN laws in SHELXL . Validate H-atom positions using riding models and refine anisotropic displacement parameters .

Advanced: What strategies optimize the stability of this compound under experimental conditions?

Answer:

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (e.g., >200°C ). Store at –20°C in amber vials.
  • Photostability : Avoid UV light exposure; use light-protected HPLC vials.
  • Solvent Compatibility : Test solubility in DMSO, ethanol, or THF. Avoid aqueous buffers at extreme pH (<3 or >10) to prevent ester hydrolysis .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Functional Group Modifications : Synthesize analogs (e.g., hydroxamates , sulfonamides ) and compare bioactivity.
  • Stereochemical Impact : Compare enantiomers (e.g., 3R vs. 3S configurations) using chiral HPLC.
  • 3D-QSAR : Build CoMFA/CoMSIA models with alignment-based descriptors to predict activity cliffs .

Advanced: What are the best practices for validating stereochemical configuration?

Answer:

  • X-ray Diffraction : Resolve absolute configuration using Cu-Kα radiation (λ = 1.54178 Å) and Flack parameter refinement (e.g., 0.05(3) ).
  • Optical Rotation : Measure [α]²⁰D (e.g., +7.30° for derivatives ) and compare to literature.
  • CD Spectroscopy : Correlate Cotton effects (e.g., 210–250 nm) with chiral centers .

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